8-bromo-3H-pyrazolo[3,4-c]quinoline
Description
Properties
Molecular Formula |
C10H6BrN3 |
|---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
8-bromo-3H-pyrazolo[3,4-c]quinoline |
InChI |
InChI=1S/C10H6BrN3/c11-6-1-2-9-7(3-6)8-4-13-14-10(8)5-12-9/h1-5H,(H,13,14) |
InChI Key |
WEPQATIGNIOCNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C3C(=C2C=C1Br)C=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3H-pyrazolo[3,4-c]quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the cyclization of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is carried out in a tetrahydrofuran solvent medium, yielding the desired pyrazoloquinoline derivatives with good efficiency .
Industrial Production Methods
Industrial production methods for 8-bromo-3H-pyrazolo[3,4-c]quinoline are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-bromo-3H-pyrazolo[3,4-c]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Condensation Reactions: It can undergo condensation reactions with various reagents to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of 8-bromo-3H-pyrazolo[3,4-c]quinoline include hydrazine, chloroform, and various nucleophiles. Reaction conditions typically involve the use of solvents like tetrahydrofuran and the application of heat to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of 8-bromo-3H-pyrazolo[3,4-c]quinoline depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different substituents at the 8th position, while cyclization reactions can produce more complex fused heterocyclic compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-bromo-3H-pyrazolo[3,4-c]quinoline involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrazoloquinoline have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 8-bromo-3H-pyrazolo[3,4-c]quinoline with structurally related pyrazoloquinoline derivatives, focusing on synthetic routes, substituent effects, and biological activities.
Table 1: Comparative Analysis of Pyrazoloquinoline Derivatives
Key Comparative Insights:
Structural Variations and Activity Position of Bromine: The 8-bromo substituent in pyrazolo[3,4-c]quinoline enhances adenosine receptor binding by introducing steric and electronic effects, whereas 3-bromo-pyrazolo[3,4-b]quinoline derivatives exhibit antiviral activity due to improved interaction with viral proteases . Ring Fusion: Pyrazolo[3,4-c]quinoline (c-fusion) vs. pyrazolo[3,4-b]quinoline (b-fusion): The c-fusion creates a planar structure suitable for intercalation, while b-fusion derivatives show greater solubility due to reduced planarity .
Synthetic Accessibility Pyrazolo[3,4-c]quinolines require multi-step syntheses (e.g., bromination followed by Suzuki coupling), whereas pyrazolo[4,3-f]quinolines are synthesized via one-pot Diels-Alder reactions, offering higher yields . Diazonium salt bromination (used for 3-bromo-[3,4-b]quinolines) is cost-effective but less regioselective compared to transition metal-catalyzed methods .
Biological Profile Adenosine Antagonism: 2-Aryl-pyrazolo[3,4-c]quinolines exhibit A₃ receptor selectivity (Ki < 10 nM), while 8-bromo derivatives show broader affinity, likely due to the bromine’s hydrophobic interactions . Cytotoxicity: 5-Bromo-pyrazolo[4,3-f]quinolines inhibit topoisomerases I/IIα at IC₅₀ values of 0.5–2 µM, outperforming non-brominated analogs by 10-fold . Antiviral Activity: 3-Bromo-pyrazolo[3,4-b]quinolines reduce viral replication by 90% at 10 µM, attributed to bromine’s electron-withdrawing effects stabilizing enzyme-inhibitor complexes .
Physicochemical Properties The 8-bromo substituent increases molecular weight (~414 g/mol for substituted derivatives) and logP (2.8–3.2), improving membrane permeability but reducing aqueous solubility . Pyrazolo[3,4-b]quinolines with trifluoromethyl groups (e.g., 7-CF₃) show enhanced fluorescence, making them suitable for biosensing applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
